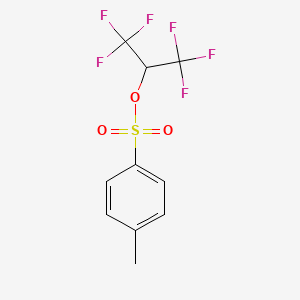

2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate

Overview

Description

The compound "2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and reactions that involve hexafluoropropanol and p-nitrobenzenesulfonate derivatives, which can provide insights into the chemical behavior and properties of similar compounds .

Synthesis Analysis

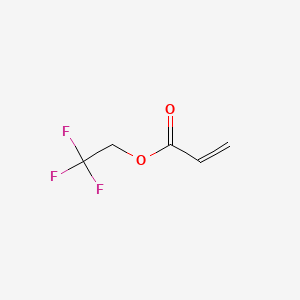

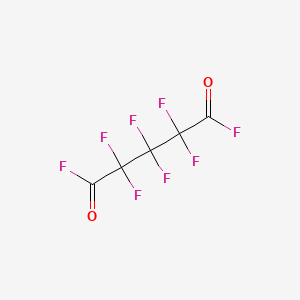

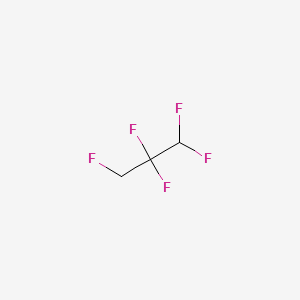

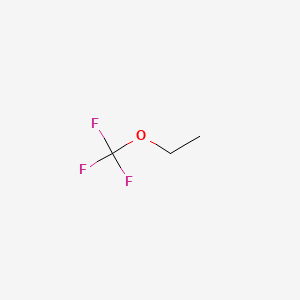

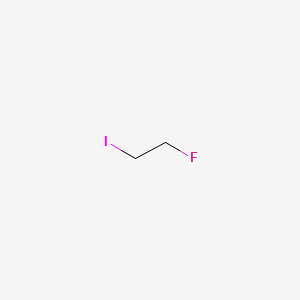

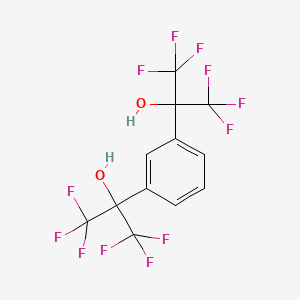

In the first paper, the synthesis of various fluorinated alcohols is described through the photochemically initiated addition of 2-propanol to trifluoroethylene, resulting in compounds such as 3,3,4-trifluoro-2-methyl-2-butanol and its telomers . This process involves the formation of adducts and telomers with varying degrees of fluorination. Although the synthesis of "2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate" is not detailed, the methods used for these related compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

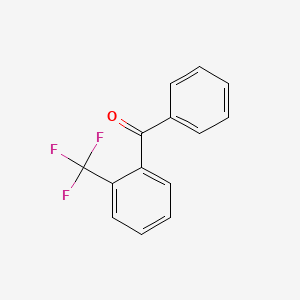

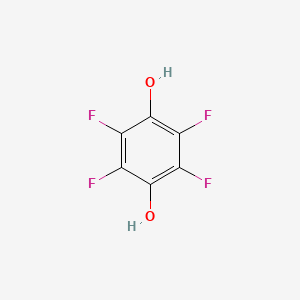

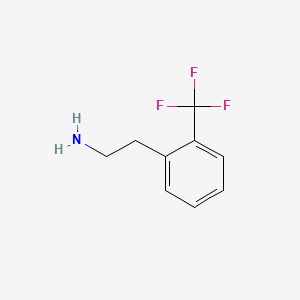

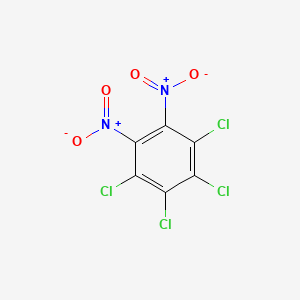

The molecular structure of compounds related to "2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate" can be inferred from the structures of the compounds studied in the papers. For instance, the presence of fluorine atoms in the molecules is known to significantly affect their chemical reactivity and physical properties due to the high electronegativity of fluorine . The introduction of fluorine-containing substituents into aromatic rings, as discussed in the third paper, reinforces the activation of halogen substituents towards nucleophilic attack .

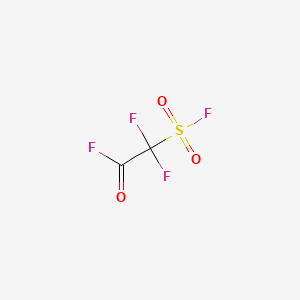

Chemical Reactions Analysis

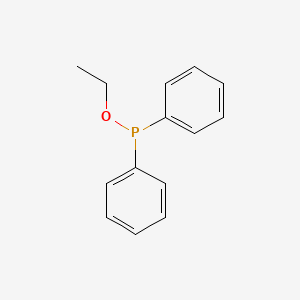

The second paper provides insight into the solvolysis reactions of p-nitrobenzenesulfonate derivatives in hexafluoropropanol . The study indicates that the solvolysis by the π-route is insignificant for pent-4-enyl p-nitrobenzenesulfonate in hexafluoropropanol, while significant π-participation is observed for a substituted pent-4-enyl derivative in fluorinated alcohols. This suggests that the hexafluoropropanol solvent can influence the reaction pathway and the stability of the resulting cations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate" can be extrapolated from the properties of related compounds discussed in the papers. The introduction of fluorine atoms is likely to increase the compound's resistance to nucleophilic attack and could affect its boiling point, solubility, and overall reactivity . The presence of a sulfonate group, as seen in the second paper, could also contribute to the compound's solubility in polar solvents and its potential as a leaving group in substitution reactions .

Scientific Research Applications

Hydrogen Bonding and Cluster Stability

Fourier transform infrared (FTIR) spectra analysis of 2-propanol and its fluorinated derivatives, including 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been used to investigate hydrogen bonding, cluster stability, and conformational isomerism. These studies provide insights into the effects of methyl group fluorination on the strength of hydrogen bonds and the stability of clusters, which are crucial for understanding intramolecular torsional isomerization dynamics and its coupling to intermolecular hydrogen bonding (Schaal, Häber, & Suhm, 2000).

Catalysis in Organic Synthesis

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) has been reported to act as both a solvent and a catalyst in the Pictet–Spengler reaction between tryptamine derivatives and aldehydes or activated ketones. This application highlights the role of HFIP in facilitating organic reactions, leading to high yields of tetrahydro-β-carbolines by simply removing the low boiling point HFIP by distillation (Wang, Shen, & Qu, 2014).

Material Science and Film Casting

The use of HFIP as a processing solvent for orthogonal alignment of DNA–surfactant complexes demonstrates its utility in material science, specifically in the creation of films with unique electrical properties. This research indicates that films cast from HFIP exhibit higher, more consistent dielectric constants and lower dissipation factors compared to films cast from other solvents, which could have implications for electronic and photonic applications (Mamangun, Santana, Ouchen, Grote, & Sotzing, 2014).

Photolithography and Polymer Resists

Research into the sulfonation of oximes by reaction with 4-methylbenzenesulfonyl chloride, where 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate may act as a reagent or solvent, explores the potential of these compounds as photoacid generators in polymer resists. This application is crucial for the development of photolithographic processes in semiconductor manufacturing, indicating a route to liberate acid upon irradiation and drive the development of fine patterns on resists (Plater, Harrison, & Killah, 2019).

Safety And Hazards

properties

IUPAC Name |

1,1,1,3,3,3-hexafluoropropan-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O3S/c1-6-2-4-7(5-3-6)20(17,18)19-8(9(11,12)13)10(14,15)16/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSVBFAODCJVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886858 | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propanol, 1,1,1,3,3,3-hexafluoro-, 4-methylbenzenesulfonate | |

CAS RN |

67674-48-0 | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67674-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067674480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67674-48-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1,1,1,3,3,3-hexafluoro-, 2-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(trifluoromethyl)ethyl toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.